molecular formula C15H18Cl2F3N3O B2452768 1-(3,4-Dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2309751-08-2

1-(3,4-Dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Cat. No. B2452768
M. Wt: 384.22
InChI Key: ZTSKZVOGEKUTRL-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is also known as DCPMU and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of DCPMU is not fully understood, but it is believed to inhibit the activity of certain enzymes in cancer cells, leading to cell death. In herbicidal applications, DCPMU is believed to inhibit the activity of photosystem II, which is essential for photosynthesis in plants, leading to plant death.

Biochemical And Physiological Effects

DCPMU has been shown to have both biochemical and physiological effects. In cancer cells, DCPMU has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In plants, DCPMU has been shown to inhibit photosynthesis and cause chlorosis, or yellowing of leaves.

Advantages And Limitations For Lab Experiments

One advantage of DCPMU in lab experiments is its high potency, which allows for the use of small amounts of the compound. However, one limitation is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on DCPMU. In medicine, further studies are needed to fully understand the mechanism of action of DCPMU and its potential use as an anti-cancer drug. In agriculture, further studies are needed to determine the effectiveness of DCPMU as a herbicide and its potential impact on non-target organisms. In environmental science, further studies are needed to determine the effectiveness of DCPMU as a water treatment agent and its potential impact on aquatic ecosystems.
Conclusion
In conclusion, 1-(3,4-Dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DCPMU in various fields.

Synthesis Methods

DCPMU can be synthesized using different methods, including the reaction of 1-(3,4-dichlorophenyl)-3-methylurea with 1-(2,2,2-trifluoroethyl)piperidine-4-carboxaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of 1-(3,4-dichlorophenyl)-3-methylurea with 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).

Scientific Research Applications

DCPMU has been extensively studied for its potential applications in various scientific research fields. In medicine, DCPMU has been investigated for its anti-tumor properties and its potential use as an anti-cancer drug. In agriculture, DCPMU has been studied for its herbicidal properties and its potential use as a herbicide. In environmental science, DCPMU has been investigated for its potential use as a water treatment agent due to its ability to remove heavy metals from water.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2F3N3O/c16-12-2-1-11(7-13(12)17)22-14(24)21-8-10-3-5-23(6-4-10)9-15(18,19)20/h1-2,7,10H,3-6,8-9H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSKZVOGEKUTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

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